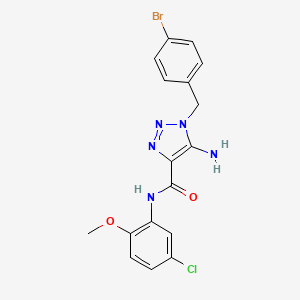

5-amino-1-(4-bromobenzyl)-N-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

CAS No.: 899973-41-2

Cat. No.: VC7639177

Molecular Formula: C17H15BrClN5O2

Molecular Weight: 436.69

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 899973-41-2 |

|---|---|

| Molecular Formula | C17H15BrClN5O2 |

| Molecular Weight | 436.69 |

| IUPAC Name | 5-amino-1-[(4-bromophenyl)methyl]-N-(5-chloro-2-methoxyphenyl)triazole-4-carboxamide |

| Standard InChI | InChI=1S/C17H15BrClN5O2/c1-26-14-7-6-12(19)8-13(14)21-17(25)15-16(20)24(23-22-15)9-10-2-4-11(18)5-3-10/h2-8H,9,20H2,1H3,(H,21,25) |

| Standard InChI Key | SKCNUAFCDTZUSL-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)Cl)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Br)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characterization

The compound features a 1H-1,2,3-triazole core substituted at position 1 with a 4-bromobenzyl group and at position 4 with a carboxamide moiety linked to a 5-chloro-2-methoxyphenyl ring. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₁₅BrClN₅O₂ | |

| Molecular Weight | 436.69 g/mol | |

| SMILES | COC1=C(C=C(C=C1)Cl)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Br)N | |

| InChIKey | SKCNUAFCDTZUSL-UHFFFAOYSA-N | |

| PubChem CID | 18578875 |

The bromine and chlorine atoms contribute to increased molecular polarity, while the methoxy group enhances lipid solubility, potentially influencing blood-brain barrier permeability .

Synthesis and Structural Optimization

Synthetic Routes

The compound is synthesized via multi-step protocols, typically involving:

-

Huisgen Cycloaddition: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) forms the triazole core. For example, reacting 4-bromobenzyl azide with a propargylamide precursor yields the 1,4-disubstituted triazole .

-

Post-Functionalization: The 5-chloro-2-methoxyphenyl group is introduced via amide coupling using carbodiimide reagents (e.g., EDC/HOBt) .

Critical Parameters:

-

Catalyst: CuI (10 mol%) in tert-butanol/water (1:1) achieves >80% yield .

-

Purification: Silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization in ethanol/water.

Structural Analogues and Activity Trends

Modifications to the benzyl and aryl groups significantly alter bioactivity:

The 4-bromo substitution may enhance metabolic stability compared to chloro or fluoro analogs, as bromine’s larger atomic radius reduces oxidative metabolism .

Biological Activities and Mechanisms

Antimicrobial and Antifungal Effects

Triazole derivatives exhibit broad-spectrum activity:

-

Candida albicans: MIC = 8–16 μg/mL for analogs with electron-withdrawing substituents .

-

Mycobacterium tuberculosis: 90% growth inhibition at 12.5 μM for 1,2,3-triazole-carboxamides .

The 4-bromobenzyl group’s hydrophobicity likely facilitates membrane penetration, a critical factor in antimicrobial efficacy .

Future Research Directions

Synthesis Optimization

-

Green Chemistry: Explore mechanochemical synthesis to reduce solvent use .

-

Continuous Flow Systems: Improve yield (>90%) and scalability for industrial production .

Targeted Biological Testing

-

Kinase Inhibition Screening: Prioritize kinases like EGFR and VEGFR2 implicated in cancer .

-

In Vivo Efficacy: Evaluate pharmacokinetics in rodent models of colorectal and breast cancer .

Computational Modeling

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume